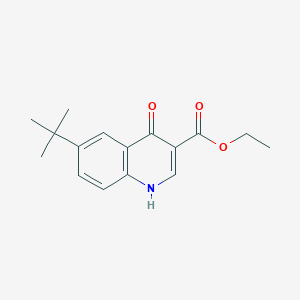

6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 6-tert-butyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-5-20-15(19)12-9-17-13-7-6-10(16(2,3)4)8-11(13)14(12)18/h6-9H,5H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTQOCCGSVWPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester typically involves a series of organic reactions. One common method includes the reaction of phenol with a dehydrating agent, followed by the reaction of quinoline with tert-butyl lithium. The final step involves esterification with acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions include various quinoline derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Scientific Research Applications

6-tert-butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester has been studied for its diverse applications:

Pharmaceutical Applications

- Antioxidant Properties : This compound exhibits significant antioxidant activity, making it a candidate for treating oxidative stress-related diseases.

- Antimicrobial and Anticancer Activities : Research indicates potential biological activities against various pathogens and cancer cell lines, suggesting its utility in drug development.

Organic Chemistry

- Reagent in Organic Synthesis : It serves as an important reagent and intermediate in various organic synthesis processes.

- Suzuki–Miyaura Coupling : Utilized in this widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, enhancing the synthesis of complex organic molecules.

Materials Science

- Dyes and Pigments Production : The compound is involved in producing dyes and pigments due to its unique chemical properties.

Case Studies

- Biological Activity Study : A study investigated the compound's potential as an influenza endonuclease inhibitor, revealing promising results that suggest further exploration in antiviral drug development.

- Environmental Application : Research on biodegradation highlighted the compound's role in studies involving the degradation of ethyl tert-butyl ether (ETBE), showcasing its utility in environmental chemistry.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester with key analogs:

Key Observations:

- Fluoro: Increases electronegativity and metabolic stability, as seen in ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate . Chloro: Introduces reactivity for further functionalization (e.g., cross-coupling reactions) . Ethyl: Balances lipophilicity and solubility, making it a common choice in drug design .

Physical Properties :

Biological Activity

6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (CAS No. 228728-32-3) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of 273.33 g/mol . The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound exhibits the following properties:

- Molecular Formula :

- Molecular Weight : 273.33 g/mol

- Predicted Melting Point : Approximately 378.8 °C .

6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester is believed to exert its biological effects through various mechanisms:

- Antioxidant Activity : The compound has shown significant potential as an antioxidant, likely due to the presence of the hydroxy group which can scavenge free radicals.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents .

- Anticancer Activity : Research suggests that derivatives of quinoline compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of 6-tert-butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester:

Antimicrobial Activity

A study examining the antimicrobial efficacy of various quinoline derivatives found that compounds similar to 6-tert-butyl-4-hydroxy-quinoline exhibited promising antibacterial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that modifications to the quinoline nucleus could enhance antimicrobial potency .

Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives, including 6-tert-butyl-4-hydroxy-quinoline, can inhibit the growth of cancer cell lines such as PC3 (prostate cancer) and DU145. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, suggesting strong anticancer potential .

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| PC3 | 26.43 ± 2.1 | Cytotoxicity |

| DU145 | 41.85 ± 7.8 | Cytotoxicity |

Case Studies

- Study on Antioxidant Properties : A recent investigation into related coumarin compounds indicated that similar structures exhibit strong hydroxyl radical scavenging activity, which could be extrapolated to suggest that 6-tert-butyl-4-hydroxy-quinoline might share this property .

- Cancer Cell Line Studies : In a comparative study involving several quinolone derivatives, it was found that specific structural modifications in compounds like 6-tert-butyl-4-hydroxy-quinoline lead to enhanced selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index for further development .

Q & A

Basic: What are the standard synthetic routes for preparing 6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester?

The synthesis typically involves multi-step reactions, including cyclization, esterification, and functional group modifications. For example, analogous quinoline-3-carboxylate esters are synthesized via:

- Cyclocondensation : Heating precursors (e.g., substituted anilines) with ethyl acetoacetate derivatives under reflux conditions in diphenyl ether (~99% yield) .

- Esterification : Direct esterification of the carboxylic acid intermediate using ethanol under acidic catalysis.

- Hydrolysis and Re-esterification : For intermediates requiring hydroxyl group introduction, alkaline hydrolysis (10% NaOH in methanol) followed by re-esterification may be employed (yields up to 86.5%) .

Advanced: How can reaction yields be optimized during the hydrolysis of ester intermediates?

Hydrolysis efficiency depends on:

- Base Concentration : Higher NaOH concentrations (10% aqueous) improve de-esterification but may degrade sensitive substituents.

- Solvent Choice : Methanol/water mixtures balance solubility and reactivity, minimizing side reactions .

- Temperature Control : Moderate heating (reflux) accelerates hydrolysis without decomposing the quinoline core.

If yields are suboptimal (<80%), monitor reaction progress via TLC or HPLC and adjust stoichiometry or solvent polarity .

Basic: What spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H, 29–35 ppm for C) and ester carbonyl (δ ~165–170 ppm). Aromatic protons appear between δ 7–9 ppm .

- IR Spectroscopy : Detect hydroxyl (3200–3500 cm), ester carbonyl (~1700 cm), and quinoline ring vibrations (~1600 cm).

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns .

Advanced: How does the tert-butyl group influence steric and electronic properties in downstream reactions?

The tert-butyl group:

- Steric Hindrance : Reduces reactivity at the 4-hydroxy position, potentially slowing nucleophilic substitutions or metal-catalyzed couplings.

- Electron-Donating Effects : Stabilizes the quinoline ring via hyperconjugation, altering pKa of the hydroxyl group (predicted ~8–10).

Comparative studies with methyl or hydrogen substituents can isolate steric/electronic contributions .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during heating steps.

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and avoid aqueous runoff .

Advanced: How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved?

- Impurity Profiling : Compare with byproducts from incomplete esterification (e.g., residual carboxylic acid) or oxidation artifacts.

- 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating H-C couplings.

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation .

Basic: What storage conditions ensure compound stability?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis.

- Moisture Control : Use desiccants (silica gel) to avoid ester degradation.

- Light Sensitivity : Protect from UV light to prevent quinoline ring photodegradation .

Advanced: What strategies minimize byproducts during esterification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.